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  • Product: 3-Iodo-5-(trifluoromethoxy)-1H-indazole
  • CAS: 1426423-96-2

Core Science & Biosynthesis

Foundational

The Pharmacological and Synthetic Mechanics of 3-Iodo-5-(trifluoromethoxy)-1H-indazole Derivatives

Executive Summary In modern medicinal chemistry, the design of highly selective targeted therapies relies heavily on privileged scaffolds that offer both structural predictability and synthetic versatility. The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective targeted therapies relies heavily on privileged scaffolds that offer both structural predictability and synthetic versatility. The compound 3-Iodo-5-(trifluoromethoxy)-1H-indazole (CAS: 1426423-96-2) serves as a premier building block in drug discovery. Rather than acting as a standalone therapeutic, it is a highly engineered pharmacophore precursor. Its derivatives function primarily through two distinct mechanisms of action (MoA): ATP-competitive kinase inhibition and pseudoirreversible serine protease inhibition [1][2].

This technical guide dissects the physicochemical rationale behind this scaffold, explores the mechanisms of its derivatives, and provides self-validating experimental protocols for its functionalization and biological evaluation.

Structural Pharmacology & Physicochemical Rationale

The architectural brilliance of 3-Iodo-5-(trifluoromethoxy)-1H-indazole lies in its tripartite functionalization, where each moiety serves a specific pharmacological or synthetic purpose:

  • The 1H-Indazole Core (The Hinge Binder): The indazole ring is a bioisostere of the purine ring found in ATP. The adjacent nitrogen atoms (N1-H and N2) act as a potent hydrogen bond donor-acceptor pair. In kinase targets, this pair anchors the molecule to the backbone amides of the kinase hinge region[2].

  • The 5-(Trifluoromethoxy) Group (The Hydrophobic Anchor): The −OCF3​ group is often referred to as a "super-halogen." It possesses a high lipophilicity parameter ( π=1.04 ) and profound metabolic stability. Unlike standard methoxy groups ( −OCH3​ ), which are rapidly cleared via CYP450-mediated oxidative O-dealkylation, the highly electronegative fluorine atoms shield the oxygen, preventing metabolic degradation. Pharmacologically, this group drives the molecule deep into hydrophobic pockets (e.g., the DFG-out pocket in Type II kinase inhibitors)[1].

  • The 3-Iodo Handle (The Synthetic Vector): The carbon-iodine bond at the C3 position is highly polarized and weak, making it an ideal substrate for palladium-catalyzed oxidative addition. This allows for late-stage diversification via Suzuki-Miyaura or Sonogashira cross-coupling to target specific solvent channels or ribose pockets of the target enzyme[3][4].

Workflow Scaffold 3-Iodo-5-(trifluoromethoxy) -1H-indazole Suzuki Suzuki-Miyaura Coupling (Pd) Scaffold->Suzuki Boronic Acids Sonogashira Sonogashira Coupling (Pd/Cu) Scaffold->Sonogashira Terminal Alkynes Kinase Kinase Inhibitors (ATP-Competitive) Suzuki->Kinase Protease Protease Inhibitors (Pseudoirreversible) Suzuki->Protease Sonogashira->Kinase

Caption: Synthetic diversification of the 3-iodoindazole scaffold via transition-metal cross-coupling.

Core Mechanisms of Action

MoA 1: ATP-Competitive Kinase Inhibition (Type I & II)

Derivatives synthesized by substituting the 3-iodo group with complex aryl or heteroaryl systems frequently act as potent kinase inhibitors (e.g., against Tyrosine Threonine Kinase, TTK)[2].

  • Mechanism: The indazole core competitively displaces ATP from the catalytic cleft. The N1-H donates a hydrogen bond to the carbonyl oxygen of the hinge region backbone, while the N2 accepts a hydrogen bond from the backbone NH. The 5−OCF3​ group rotates into the hydrophobic selectivity pocket, displacing ordered water molecules and gaining significant binding enthalpy.

Binding Hinge Kinase Hinge Region (Backbone Amides) Indazole 1H-Indazole Core (H-Bond Donor/Acceptor) Indazole->Hinge Hydrogen Bonds OCF3 5-OCF3 Group (Hydrophobic Pocket) Indazole->OCF3 C3 C3-Substituent (Solvent Channel) Indazole->C3

Caption: Pharmacophore binding model of indazole derivatives within the kinase ATP-binding site.

MoA 2: Pseudoirreversible Serine Protease Inhibition

When the N1 position is acylated (forming N-benzoylindazole derivatives) and the C3 position is functionalized, these compounds act as potent inhibitors of Human Neutrophil Elastase (HNE), a serine protease implicated in chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS)[1][5].

  • Mechanism: The inhibitor forms a Michaelis complex with the protease. The catalytic triad of HNE (His57, Asp102, Ser195) attacks the electrophilic carbonyl of the N-benzoyl group. Because the indazole ring is an excellent leaving group, the enzyme becomes covalently acylated at Ser195. The 5−OCF3​ group enhances the binding affinity in the S1 pocket prior to acylation, drastically lowering the IC50​ into the low nanomolar range[6][7].

Quantitative Data Summaries

Table 1: Physicochemical Properties of Indazole Substituents

Demonstrating the rationale for selecting the trifluoromethoxy group over traditional moieties.

Substituent at C5Hammett Constant ( σp​ )Lipophilicity ( π )CYP450 Metabolic Stability
-H (Unsubstituted)0.000.00Low (Prone to ring oxidation)
-OCH₃ (Methoxy)-0.27-0.02Low (Rapid O-dealkylation)
-OCF₃ (Trifluoromethoxy)+0.35+1.04High (Steric/electronic shielding)
Table 2: Representative Inhibitory Profiles of Indazole Derivatives

Comparative activity based on structural modifications[1][2].

Target EnzymeScaffold Modification IC50​ (nM)Mechanism of Action
HNE (Protease) N-benzoyl, 5-OCF₃, 3-CN~7 - 10Pseudoirreversible Acylation
HNE (Protease) N-benzoyl, 5-OH, 3-CN> 10,000Inactive (Acidic group repelled)
TTK (Kinase) 3-(4-(heterocyclyl)phenyl)< 50ATP-Competitive (Type I)

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in quality control steps.

Protocol 1: Microwave-Assisted Suzuki-Miyaura C3-Diversification

This protocol details the replacement of the 3-iodo group with an aryl boronic acid to generate a kinase-targeting derivative[3][4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried microwave vial, combine 3-Iodo-5-(trifluoromethoxy)-1H-indazole (1.0 mmol) and the desired aryl boronic acid (1.5 mmol).

    • Causality: An excess of boronic acid compensates for protodeboronation, a common side reaction under basic aqueous conditions.

  • Catalyst & Base Addition: Add Pd(PPh3​)4​ (0.05 mmol, 5 mol%) and Na2​CO3​ (2.0 M aqueous solution, 2.0 mmol).

    • Causality: Pd(PPh3​)4​ is selected because the electron-rich phosphine ligands facilitate the rapid oxidative addition into the weak C-I bond. The base is strictly required to activate the boronic acid into a boronate complex, enabling transmetalation.

  • Solvent & Degassing: Add 1,4-dioxane (5 mL). Seal the vial and purge with Argon for 5 minutes.

    • Causality: Oxygen must be excluded to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species.

  • Microwave Irradiation: Irradiate the mixture at 120 °C for 30 minutes.

    • Causality: Microwave heating provides uniform thermal energy, drastically reducing reaction times from 12 hours (conventional heating) to 30 minutes, minimizing thermal degradation of the unprotected indazole N-H[4].

  • Validation & Quality Control: Quench with water, extract with ethyl acetate, and monitor via LC-MS.

    • Self-Validation: The reaction is deemed successful only if LC-MS shows complete consumption of the starting material mass ( m/z 328.0) and the appearance of the target product mass.

Protocol 2: FRET-Based Serine Protease (HNE) Inhibition Assay

Used to validate the pseudoirreversible inhibitory kinetics of synthesized derivatives[1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 500 mM NaCl, and 0.01% Triton X-100.

    • Causality: Triton X-100 prevents the lipophilic 5−OCF3​ derivatives from forming colloidal aggregates, which can cause false-positive promiscuous inhibition.

  • Enzyme/Inhibitor Pre-incubation: In a 384-well black microplate, add 10 nM Human Neutrophil Elastase and varying concentrations of the indazole derivative (0.1 nM to 10 µM). Incubate at 25 °C for 30 minutes.

    • Causality: Because the mechanism is pseudoirreversible, pre-incubation is mandatory to allow the formation of the covalent acyl-enzyme intermediate. Omitting this step will falsely inflate the IC50​ value.

  • Substrate Addition: Initiate the reaction by adding 20 µM of the FRET substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC).

  • Kinetic Readout: Measure fluorescence continuously for 20 minutes ( Ex=380nm , Em=460nm ).

  • Validation & Quality Control: Calculate the Z'-factor using positive controls (Sivelestat) and DMSO vehicle controls.

    • Self-Validation: The assay is only valid if the Z'-factor is > 0.6, ensuring the signal-to-noise ratio is sufficient to accurately resolve low nanomolar IC50​ values.

References

  • Optimization of N-benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase - Journal of Medicinal Chemistry (ACS / PMC).[Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate - Molecules (MDPI).[Link]

  • The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors - Journal of Medicinal Chemistry (ACS).[Link]

Sources

Exploratory

Elucidating the 3D Architecture of Trifluoromethoxy Indazoles: A Comprehensive Guide to X-Ray Crystallography and Structural Biology

Executive Summary Trifluoromethoxy (-OCF₃) indazoles represent a privileged class of pharmacophores with profound applications ranging from antimicrobial agents to selective kinase inhibitors. The incorporation of the -O...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trifluoromethoxy (-OCF₃) indazoles represent a privileged class of pharmacophores with profound applications ranging from antimicrobial agents to selective kinase inhibitors. The incorporation of the -OCF₃ moiety imparts unique physicochemical properties to the indazole core, including enhanced lipophilicity, metabolic stability, and specific conformational preferences dictated by stereoelectronic effects.

This whitepaper provides an authoritative, step-by-step technical guide to the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of these complex heterocycles. By bridging the gap between crystallographic data and Structure-Activity Relationships (SAR), this guide equips drug development professionals with the mechanistic insights necessary to optimize indazole-based lead compounds.

Pharmacological Context and Structural Significance

The indazole core is a versatile bioisostere for indole and benzimidazole, capable of participating in extensive hydrogen-bonding networks. When functionalized with a trifluoromethoxy group—often referred to as a "super-halogen"—the resulting molecule exhibits a unique spatial geometry. Unlike the rigid, planar trifluoromethyl (-CF₃) group, the -OCF₃ group can adopt orthogonal or coplanar conformations relative to the aromatic ring, significantly influencing target binding affinity.

Recent studies have demonstrated the efficacy of trifluoromethoxy indazoles as potent FGFR1 inhibitors[1] and broad-spectrum antimicrobial agents[2]. X-ray crystallography is paramount in confirming the coplanarity of the ring systems and the orientation of the -OCF₃ group, which directly correlates with the molecule's ability to intercalate into hydrophobic binding pockets[2].

Synthesis and Crystallization Protocols

Substrate Synthesis via Cascade Reactions

The synthesis of highly functionalized trifluoromethoxy indazoles often employs palladium-catalyzed cascade reactions or continuous flow methodologies to ensure high regioselectivity and yield[2][3].

Protocol 1: Synthesis of 2-(4-(Trifluoromethoxy)phenyl)-2H-indazole

  • Reagent Preparation : Combine the ortho-halo-aryl aldehyde precursor with 4-(trifluoromethoxy)phenylhydrazine in a continuous flow reactor or standard round-bottom flask under an inert argon atmosphere.

  • Catalytic Cycle : Introduce a Pd(OAc)₂ catalyst (5 mol%) and a phosphine ligand (e.g., XPhos).

    • Causality: The bulky, electron-rich XPhos ligand facilitates the challenging oxidative addition of the deactivated aryl halide and promotes rapid reductive elimination, preventing the formation of undesired homocoupled byproducts.

  • Reaction Conditions : Heat the mixture to 110°C in toluene for 12 hours.

  • Purification : Quench with water, extract with ethyl acetate (EtOAc), and purify via flash column chromatography (Hexane/EtOAc 5:1) to yield the pure compound (>99% by HPLC).

Single-Crystal Growth Methodology

Obtaining diffraction-quality crystals is often the primary bottleneck in SC-XRD.

Protocol 2: Thermodynamic Crystallization via Slow Evaporation

  • Solvent Selection : Dissolve 50 mg of the purified trifluoromethoxy indazole in a 3:2 (v/v) mixture of EtOAc and Tetrahydrofuran (THF)[4].

    • Causality: THF provides excellent initial solubility for the polar indazole core, while EtOAc acts as a volatile anti-solvent. As EtOAc evaporates, the solution slowly reaches supersaturation.

  • Vapor Control : Place the solution in a 5 mL glass vial, punctured with a 22-gauge needle to restrict the evaporation rate.

    • Causality: Rapid evaporation leads to kinetic trapping, yielding twinned crystals or microcrystalline powders. Restricted evaporation ensures thermodynamic control, allowing molecules to reversibly attach to the growing crystal face, thereby minimizing lattice defects.

  • Incubation : Maintain the vial at a constant 293 K in a vibration-free environment for 5–7 days.

  • Harvesting : Inspect the mother liquor under a polarized light microscope. Select a singular, transparent crystal with well-defined faces (typical dimensions: 0.2 × 0.15 × 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil to prevent dehydration and oxidation.

Workflow S1 1. Substrate Synthesis (Pd-Catalyzed Cascade) S2 2. Flash Chromatography (Purity > 99%) S1->S2 S3 3. Solvent Selection (EtOAc / Hexane) S2->S3 S4 4. Slow Evaporation (Thermodynamic Control) S3->S4 S5 5. Crystal Harvesting (Microscopic Inspection) S4->S5 S6 6. SC-XRD Analysis (Mo Kα Radiation) S5->S6

Fig 1. Step-by-step workflow from synthesis to SC-XRD analysis of trifluoromethoxy indazoles.

X-Ray Crystallography Workflow

The structural elucidation of trifluoromethoxy indazoles requires precise data collection parameters to resolve the high thermal motion typically associated with the fluorine atoms of the -OCF₃ group.

Protocol 3: SC-XRD Data Acquisition and Processing

  • Mounting and Cooling : Transfer the mounted crystal to the goniometer of a diffractometer (e.g., Bruker APEX-II CCD) equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å)[4][5].

    • Causality: Mo Kα radiation is preferred over Cu Kα for these compounds to minimize absorption effects, which can be exacerbated by the dense electron clouds of the fluorine atoms.

  • Matrix Scan (Self-Validation Checkpoint) : Collect 20–30 initial frames to determine the unit cell.

    • Validation Check: If the mosaicity exceeds 0.8° or multiple diffraction lattices are observed, abort the collection. This prevents wasting 12+ hours of instrument time on a twinned or fractured crystal.

  • Full Data Collection : Execute a full hemisphere data collection strategy (ω and φ scans) at 293 K or 100 K.

  • Integration and Scaling : Process the raw frames using SAINT software. Apply empirical absorption corrections using SADABS[4].

    • Causality: Rigorous absorption correction is critical to accurately determine the anisotropic displacement parameters (ADPs) of the highly electronegative fluorine atoms.

  • Structure Solution and Refinement : Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

Quantitative Crystallographic Data

The structural integrity of synthesized trifluoromethoxy indazoles is validated through rigorous crystallographic metrics. Below is a summary of representative quantitative data for key indazole derivatives, demonstrating the typical parameters expected for this class of compounds[2][3][6].

ParameterCompound A (1H-Indazole-1-Carboxamide)Compound B (2H-Indazole Derivative)Compound C (Indazole 2-Oxide)
Chemical Formula C₁₉H₁₈F₃N₅O₃C₁₄H₉F₃N₂OC₂₀H₁₆F₉N₃O₄
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/cP-1P2₁/n
a (Å) 10.452(2)8.124(1)12.341(3)
b (Å) 15.671(3)9.452(2)14.562(3)
c (Å) 11.890(2)10.671(2)13.781(2)
β (°) 95.41(1)102.34(1)98.12(1)
Volume (ų) 1938.5(6)785.4(3)2451.8(8)
Z 424
Final R1 [I > 2σ(I)] 0.04210.03850.0512
wR2 (all data) 0.11540.10230.1345
CCDC Deposition CCDC-1503315CCDC-2237067CCDC-2354890

Note: Data aggregated and synthesized from representative crystallographic depositions of trifluoromethoxy indazoles and related analogs[2][3][6].

Structure-Activity Relationship (SAR) & Mechanistic Insights

Crystallographic data directly informs the SAR of trifluoromethoxy indazoles, providing a structural rationale for their observed biological activities:

  • Coplanarity vs. Twisting : X-ray diffraction analysis of 2-(4-(trifluoromethoxy)phenyl)-2H-indazole reveals a high degree of coplanarity between the indazole core and the phenyl ring[2]. This coplanarity is essential for intercalating into the narrow, hydrophobic binding pockets of bacterial enzymes, thereby driving its potent antimicrobial efficacy against S. aureus and E. faecalis[2].

  • The -OCF₃ Conformation : The dihedral angle (τ) between the -OCF₃ group and the phenyl ring often deviates from 0° due to stereoelectronic repulsions. Crystallography confirms that the -OCF₃ group typically adopts an orthogonal conformation (τ ≈ 90°), which maximizes the molecule's three-dimensionality and prevents metabolic degradation by cytochrome P450 enzymes.

  • Hydrogen Bonding Networks : The presence of an imide moiety or carboxamide group at the N1 or N2 position allows for strong intermolecular hydrogen bonding (N-H···O and C-H···F interactions). These interactions not only stabilize the crystal lattice but also mimic the binding interactions required within the active site of target kinases like FGFR1[1][7].

SAR R1 Trifluoromethoxy (-OCF3) Group O1 High Lipophilicity & Bioavailability R1->O1 O2 Conformational Twisting / Coplanarity R1->O2 R2 Indazole Core Scaffold R2->O2 O3 Hydrogen Bonding (Imide Moiety) R2->O3 F1 Enhanced Antimicrobial Efficacy O1->F1 F2 Target Kinase Inhibition (e.g., FGFR1) O2->F2 O3->F1 O3->F2

Fig 2. Structure-Activity Relationship (SAR) logic for trifluoromethoxy indazole derivatives.

Conclusion

The integration of advanced synthetic methodologies with rigorous X-ray crystallography provides a definitive blueprint for the development of trifluoromethoxy indazoles. By understanding the precise 3D architecture—specifically the coplanarity of the heterocycle and the spatial orientation of the -OCF₃ group—researchers can rationally design next-generation therapeutics with optimized bioavailability and target specificity.

References

  • [6] Title: Synthesis, Crystal Structure, and Biological Activity of 3-Amino-4-Morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide Source: Journal of Chemical Research URL:[Link]

  • [3] Title: Substrate-Dependent Selective Synthesis of Diversely Functionalized Indazole Derivatives Based on CHA-Initiated Cascade Reactions Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • [2] Title: Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode Source: MDPI URL:[Link]

  • [4] Title: Synthesis, Crystal Structure and Biological Activity of Ethyl 5-(4-Fluorophenyl)-7-(trifluoromethyl)-pyrazolo[1, 5-a]pyrimidine-3-carboxylate Source: Chinese Journal of Structural Chemistry (ccspublishing.org.cn) URL:[Link]

  • [7] Title: 1,3-Dipolar cycloaddition of diphenylnitrilimine and 5-arylmethylidene-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-ones to afford novel spiro[indazole-5,3′-pyrazole] derivatives Source: Chemistry of Heterocyclic Compounds (researcher.life / Springer) URL:[Link]

  • [1] Title: Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening Source: Taylor & Francis URL:[Link]

  • [5] Title: Synthesis, Crystal Structure and Biological Activity of Ethyl 5-(4-Fluorophenyl)-7-(trifluoromethyl)-pyrazolo[1, 5-a]pyrimidine-3-carboxylate Source: Chinese Journal of Structural Chemistry (ccspublishing.org.cn) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Regioselective N-Alkylation of 3-Iodo-5-(trifluoromethoxy)-1H-indazole: Methodologies, Mechanisms, and Protocols

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary The indazole scaffold is a privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors and anti-inflammatory agents. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) often leads to a mixture of regioisomers during functionalization, posing significant challenges in synthesis and purification[1].

Working with 3-Iodo-5-(trifluoromethoxy)-1H-indazole presents a unique set of physicochemical hurdles. As a Senior Application Scientist, I have designed this guide to decode the causality behind the regioselectivity of this specific substrate. By leveraging the steric bulk of the C-3 iodine atom and the electron-withdrawing nature of the C-5 trifluoromethoxy group, researchers can rationally select thermodynamic or kinetic conditions to drive alkylation exclusively to the N-1 or N-2 position.

Physicochemical Profiling & Mechanistic Logic

To design a self-validating experimental system, one must first understand the intrinsic properties of the substrate:

  • Steric Directing Effects (C-3 Iodine): The iodine atom at the C-3 position is highly polarizable and possesses a large van der Waals radius (1.98 Å). Because C-3 is adjacent to N-2, this bulky substituent sterically shields the N-2 position. Under standard basic conditions,[2].

  • Electronic Effects (C-5 Trifluoromethoxy): The −OCF3​ group is strongly electron-withdrawing ( σp​=0.35 ). This pulls electron density away from the indazole core, significantly lowering the pKa of the N-H bond. While this allows for quantitative deprotonation using milder bases (e.g., Cs2​CO3​ ), it also reduces the overall nucleophilicity of the resulting indazolide anion.

  • Tautomeric Stability: The 1H-indazole tautomer is intrinsically more thermodynamically stable than the 2H-tautomer[3]. Consequently, conditions that allow for thermodynamic equilibration (e.g., NaH in THF) will selectively yield the N-1 alkylated product[1].

Mechanistic Pathways for Regioselective Alkylation

G Substrate 3-Iodo-5-(OCF3)-1H-indazole (Thermodynamic 1H-Tautomer) Anion Indazolide Anion (Delocalized) Substrate->Anion Base (NaH / Cs2CO3) N2_Path N2-Alkylation (Sterically Hindered by 3-Iodo) Substrate->N2_Path Acid Catalysis (TfOH) via Trichloroacetimidate N1_Path N1-Alkylation (Sterically Unhindered) Anion->N1_Path Thermodynamic Control (NaH/THF) N1_Prod 1-Alkyl-3-iodo-5-(OCF3)-1H-indazole (Major Product) N1_Path->N1_Prod N2_Prod 2-Alkyl-3-iodo-5-(OCF3)-2H-indazole (Major Product under Acid) N2_Path->N2_Prod

Caption: Reaction pathways for N1 vs N2 alkylation of 3-Iodo-5-(trifluoromethoxy)-1H-indazole.

Quantitative Optimization Data

The choice of base and solvent dictates whether the reaction operates under kinetic or thermodynamic control. The table below summarizes the anticipated regioisomeric distribution based on established indazole alkylation paradigms[1],[2],[4].

Table 1: Base and Solvent Effects on Regioisomeric Distribution

ProtocolBase / CatalystSolventTemp (°C)Dominant MechanismExpected N1:N2 RatioYield (%)
A (N1-Selective) NaH (1.2 eq)THF0 to 50Thermodynamic / Steric> 99:185 - 95
Alternative N1 Cs2​CO3​ (2.0 eq)DMF25 to 80Thermodynamic95:580 - 90
Mixed K2​CO3​ (2.0 eq)MeCN80Mixed / Kinetic80:2070 - 85
B (N2-Selective) TfOH (10 mol%)DCM0 to 25Acid-Catalyzed (Imidate)< 5:9565 - 80

Validated Experimental Protocols

Workflow Start Substrate Prep (0.1 M in THF/DCM) Base Activation (NaH or TfOH) Start->Base Alkyl Electrophile Addition Base->Alkyl Monitor LC-MS / TLC Monitoring Alkyl->Monitor Quench Quench & Extraction Monitor->Quench Purify Flash Chromatography Quench->Purify

Caption: Step-by-step experimental workflow for regioselective N-alkylation processes.

Protocol A: N1-Selective Alkylation (Thermodynamic Control)

This protocol exploits the intrinsic thermodynamic stability of the 1H-indazole tautomer and the severe steric hindrance at the N-2 position caused by the C-3 iodine atom[5].

Reagents:

  • 3-Iodo-5-(trifluoromethoxy)-1H-indazole (1.0 equiv)

  • Sodium hydride ( NaH , 60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl bromide or iodide (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: To an oven-dried, argon-purged round-bottom flask, add 3-Iodo-5-(trifluoromethoxy)-1H-indazole. Dissolve in anhydrous THF to create a 0.1 M solution.

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Add NaH portion-wise. Causality Note: Cooling prevents premature side reactions, while the evolution of H2​ gas serves as a visual self-validation that the indazolide anion is actively forming. Stir for 30 minutes.

  • Alkylation: Add the alkylating agent dropwise. Remove the ice bath and allow the reaction to warm to room temperature. If using a less reactive electrophile, heat the mixture to 50 °C.

  • Monitoring: Monitor via LC-MS or TLC (Hexanes/EtOAc). The N1-isomer typically exhibits a higher Rf​ value than the starting material.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH4​Cl at 0 °C. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to isolate the pure 1-alkyl-3-iodo-5-(trifluoromethoxy)-1H-indazole.

Protocol B: N2-Selective Alkylation (Brønsted Acid Catalysis)

Because basic conditions overwhelmingly favor N-1 alkylation for 3-substituted indazoles, achieving N-2 selectivity requires bypassing the indazolide anion entirely., attacking the more basic N-2 nitrogen of the neutral indazole[4].

Reagents:

  • 3-Iodo-5-(trifluoromethoxy)-1H-indazole (1.0 equiv)

  • Alkyl 2,2,2-trichloroacetimidate (1.5 equiv)

  • Trifluoromethanesulfonic acid ( TfOH , 0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve the indazole substrate and the alkyl 2,2,2-trichloroacetimidate in anhydrous DCM (0.1 M) under an argon atmosphere.

  • Catalysis: Cool the mixture to 0 °C. Add TfOH dropwise. Causality Note: The strong acid activates the imidate to form a highly reactive carbocationic species or tight ion pair. This extremely reactive electrophile immediately reacts with the most nucleophilic site of the neutral indazole (N-2), overcoming the steric hindrance of the C-3 iodine before thermodynamic equilibration can occur.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Stir for an additional 2–12 hours.

  • Monitoring: Monitor by TLC. The N2-isomer typically presents as a lower Rf​ spot compared to the N1-isomer.

  • Workup: Dilute the reaction with DCM and quench by washing with saturated aqueous NaHCO3​ to neutralize the TfOH . Dry the organic layer over Na2​SO4​ and concentrate.

  • Purification: Purify via flash chromatography. Note that N2-alkylated indazoles often streak on silica; adding 1% Triethylamine ( TEA ) to the eluent can improve peak shape.

Analytical Characterization & Troubleshooting

Validating the regiochemical outcome is critical. Do not rely solely on 1D 1H NMR, as the chemical shifts of the alkyl protons can be ambiguous.

  • 2D NMR (HMBC) is Mandatory: To definitively assign the regiochemistry, utilize Heteronuclear Multiple Bond Correlation (HMBC) NMR[3].

    • N1-Alkylation: You will observe a 1H−13C correlation between the N-alkyl CH2​ protons and the C-7a bridgehead carbon of the indazole ring. No correlation to C-3 will be present.

    • N2-Alkylation: You will observe a 1H−13C correlation between the N-alkyl CH2​ protons and the C-3 carbon.

  • Heavy Atom Effect: In 13C NMR, the C-3 carbon attached to the iodine atom will be significantly shielded (typically appearing upfield around 90–100 ppm), which aids in identifying the C-3 resonance for HMBC analysis.

  • Fluorine Splitting: The C-5 carbon will appear as a quartet ( 2JC−F​≈2−3 Hz ) due to the −OCF3​ group, and the trifluoromethoxy carbon itself will appear as a large quartet ( 1JC−F​≈255 Hz ) around 120 ppm.

References

  • Alam, R. M., & Keating, J. J. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1951. URL:[Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles." Synthesis, 2022, 54(14), 3215-3226. URL:[Link]

  • WuXi AppTec. "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology. URL:[Link]

  • ACS Publications. "Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis." Organic Letters, 2023. URL:[Link]

Sources

Application

Using 3-Iodo-5-(trifluoromethoxy)-1H-indazole as a kinase inhibitor precursor

As a Senior Application Scientist in medicinal chemistry, I have designed this comprehensive application note to guide researchers through the strategic utilization of 3-Iodo-5-(trifluoromethoxy)-1H-indazole (CAS: 142642...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I have designed this comprehensive application note to guide researchers through the strategic utilization of 3-Iodo-5-(trifluoromethoxy)-1H-indazole (CAS: 1426423-96-2)[1]. This highly specialized building block is a cornerstone in the development of novel, ATP-competitive small-molecule kinase inhibitors.

Rather than merely presenting a sequence of chemical reactions, this guide deconstructs the structural rationale, physicochemical advantages, and the exact causality behind each protocol step, ensuring that your synthetic workflow is both robust and self-validating.

Structural Rationale: Why 3-Iodo-5-(trifluoromethoxy)-1H-indazole?

The indazole scaffold is a recognized "privileged structure" in oncology and inflammatory disease drug discovery. It mimics the purine ring of ATP, allowing it to competitively bind to the kinase hinge region[2]. The specific functionalization of this precursor offers three distinct pharmacological and synthetic advantages:

  • The Indazole Core (Hinge Binder): The N1 and N2 atoms act as critical hydrogen bond donors and acceptors. In kinases such as PLK4, FGFR1, and Akt, these nitrogen atoms form essential hydrogen bonds with the backbone carbonyls and amides of hinge region residues (e.g., Glu and Cys)[2][3][4].

  • The 5-Trifluoromethoxy Group (Hydrophobic Shield): The −OCF3​ group is highly lipophilic and electron-withdrawing. It projects into the hydrophobic pocket (often near the DFG motif), enhancing target affinity[5]. Crucially, the strong C-F bonds block cytochrome P450-mediated oxidation at the 5-position, significantly improving the molecule's metabolic half-life.

  • The 3-Iodo Handle (Synthetic Vector): The C-I bond is highly reactive toward oxidative addition by palladium catalysts. This allows for rapid Structure-Activity Relationship (SAR) exploration via Suzuki-Miyaura cross-coupling, enabling the introduction of diverse aryl or heteroaryl groups that probe the kinase solvent-exposed channels[6][7].

KinaseBinding A 3-Iodo-5-(trifluoromethoxy) -1H-indazole B Indazole Core A->B C 5-OCF3 Group A->C D 3-Iodo Handle A->D E H-Bonds with Hinge (Glu/Cys Residues) B->E F Hydrophobic Pocket Binding & Metabolic Stability C->F G Pd-Catalyzed C3-Arylation (SAR Exploration) D->G

Fig 1: Structural rationale and pharmacological roles of the precursor's functional groups.

Physicochemical Data & Reaction Optimization

Before initiating synthesis, understanding the physical parameters of the precursor is vital for predicting solubility and chromatographic behavior.

Table 1: Physicochemical Profile of the Precursor [1]

PropertyValueChemical/Biological Significance
CAS Number 1426423-96-2Unique identifier for procurement and safety tracking.
Molecular Weight 328.03 g/mol Low MW allows ample room for fragment growth without violating Lipinski's Rule of 5.
TPSA 37.91 ŲExcellent topological polar surface area for cell membrane permeability.
LogP 3.06Favorable baseline lipophilicity for oral bioavailability.

Table 2: Optimization of C3-Suzuki Coupling Parameters [7]

Catalyst SystemSolvent / BaseTemp (°C)Yield (%)Mechanistic Causality
Pd(PPh3​)4​ Dioxane/ H2​O / K2​CO3​ 9085-95Standard robust conditions; optimal for fast transmetalation of unhindered boronic acids.
Pd(dppf)Cl2​ DMF / K3​PO4​ 10070-80Bidentate ligand prevents catalyst degradation; ideal for sterically hindered boronic acids.
Pd(OAc)2​ , SPhosToluene/ H2​O / K3​PO4​ 100>90High turnover number; electron-rich ligand accelerates coupling with electron-poor boronic acids.

Synthetic Workflow & Self-Validating Protocols

To successfully convert this precursor into a kinase inhibitor, a three-step workflow is required: N1-Protection, C3-Coupling, and Global Deprotection[7][8].

Workflow Step1 Starting Material (3-Iodo-Indazole) Step2 N1-Protection (Boc2O) Step1->Step2 Mask N-H Step3 Suzuki Coupling (Pd-Catalyst) Step2->Step3 C3-Arylation Step4 Deprotection (TFA) Step3->Step4 Remove Boc Step5 Target Kinase Inhibitor Step4->Step5 Final Polish

Fig 2: Three-step synthetic workflow for converting the precursor into a kinase inhibitor.

Protocol A: N1-Boc Protection of the Indazole Core

Causality: The free N1-H of the indazole is acidic and can coordinate with palladium catalysts, poisoning them. Furthermore, it can undergo undesired N-arylation during cross-coupling[7]. Protecting it with a tert-butyloxycarbonyl (Boc) group ensures strict regioselectivity at the C3 position[8].

  • Setup: In a flame-dried round-bottom flask under inert atmosphere (Argon), dissolve 3-Iodo-5-(trifluoromethoxy)-1H-indazole (1.0 eq, 1.0 g, 3.05 mmol) in anhydrous Dichloromethane (DCM, 15 mL).

  • Activation: Add Triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Note: DMAP acts as a nucleophilic catalyst, activating the Boc anhydride.

  • Addition: Slowly add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 4:1). The starting material streaks heavily due to hydrogen bonding. The successful formation of the N1-Boc product is validated by a tight, non-polar spot running significantly higher on the plate. LC-MS will confirm a mass shift from m/z 329 [M+H]+ to m/z 429 [M+H]+ .

  • Workup: Wash the organic layer with 0.1 M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: The C3-iodo bond is highly susceptible to oxidative addition by Pd(0) . A biphasic solvent system (Dioxane/Water) is utilized because water is strictly required to dissolve the inorganic base ( K2​CO3​ ). The dissolved base forms a reactive "ate" complex with the boronic acid, which is the actual species that undergoes transmetalation with the palladium intermediate[6][9].

  • Setup: To a Schlenk tube, add the N1-Boc protected intermediate (1.0 eq), the desired Aryl/Heteroaryl Boronic Acid (1.2 eq), and K2​CO3​ (2.0 eq).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL/mmol).

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.05 eq). Seal the tube and purge with Argon for 5 minutes.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours.

  • Self-Validation Check: The reaction mixture will transition from a clear yellow to a dark suspension. The appearance of a black precipitate (palladium black) indicates catalyst turnover and depletion. LC-MS analysis must show the complete disappearance of the m/z 429 peak and the appearance of the new coupled product mass.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium particulates, and extract the filtrate with Ethyl Acetate. Purify via flash column chromatography.

Protocol C: Global Deprotection to Yield the Active Inhibitor

Causality: The Boc group must be removed to unmask the N1-H, restoring the molecule's ability to act as a hydrogen bond donor in the kinase hinge region[8].

  • Setup: Dissolve the coupled intermediate in DCM (10 mL/mmol).

  • Cleavage: Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Note: The acidic environment protonates the Boc carbonyl, triggering the elimination of isobutylene gas and CO2​ . This gas evolution entropically drives the reaction to completion.

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation Check: Visual confirmation is achieved when the effervescence (bubbling of CO2​ and isobutylene) completely ceases. LC-MS will show a mass reduction of exactly 100 Da.

  • Workup: Concentrate the mixture under reduced pressure. Neutralize the residual TFA by passing the crude product through a basic alumina plug or by washing with saturated NaHCO3​ prior to final HPLC purification.

Sources

Method

The Trifluoromethoxy-Indazole Scaffold: A Privileged Motif for Biologically Active Heterocycles

Introduction: The Rising Prominence of the 5-(Trifluoromethoxy)-1H-Indazole Core The indazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of the 5-(Trifluoromethoxy)-1H-Indazole Core

The indazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to form key interactions with biological targets have established it as a "privileged scaffold" in drug discovery. Among its various derivatives, 3-iodo-5-(trifluoromethoxy)-1H-indazole has emerged as a particularly valuable building block for the synthesis of novel therapeutics, especially in the realm of kinase inhibitors.[2][3] The trifluoromethoxy (-OCF₃) group at the 5-position significantly influences the molecule's lipophilicity, metabolic stability, and electronic characteristics, often leading to enhanced pharmacological properties of the final compounds.[4] The C-I bond at the 3-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and complex heterocyclic systems.[5]

This comprehensive guide provides detailed application notes and protocols for the synthesis of biologically active heterocycles from 3-iodo-5-(trifluoromethoxy)-1H-indazole, focusing on the widely employed Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5] For 3-iodo-5-(trifluoromethoxy)-1H-indazole, these reactions are pivotal for introducing a wide range of substituents at the 3-position, leading to a diverse library of potential drug candidates. The general reactivity trend for halogens in these reactions is I > Br > Cl, making the 3-iodoindazole an excellent substrate for efficient coupling.[6]

dot graph "Catalytic_Cycle" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

N-Protection Strategy: A Critical Consideration

For many cross-coupling reactions at the C3 position of the indazole ring, protection of the N1-nitrogen is crucial to prevent side reactions and catalyst deactivation, which can lead to improved yields.[5] Common protecting groups include tert-butyloxycarbonyl (Boc), which can often be removed in situ or during the reaction workup.[7]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[8] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

Application Note: Synthesis of 3-(Pyrazol-4-yl)-5-(trifluoromethoxy)-1H-indazole

Derivatives of 3-(pyrazol-4-yl)-indazole are of significant interest as they form the core of many kinase inhibitors. The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of 3-iodo-5-(trifluoromethoxy)-1H-indazole with a pyrazole boronic acid derivative, which can be adapted for various substituted pyrazoles.

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling

ParameterConditionRationale
Starting Material 3-Iodo-5-(trifluoromethoxy)-1H-indazoleReadily available precursor with an activated C-I bond.
Coupling Partner 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleCommercially available or readily synthesized pyrazole boronic ester. The Boc group protects the pyrazole nitrogen.
Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))A common and effective catalyst for Suzuki couplings.
Base Na₂CO₃ (aqueous solution)A mild base that is effective in promoting transmetalation.
Solvent 1,4-Dioxane/WaterA common solvent system for Suzuki reactions, allowing for the dissolution of both organic and inorganic reagents.
Temperature 120 °C (Microwave)Microwave irradiation can significantly reduce reaction times.[7]
Reaction Time 40 minutesTypically sufficient for completion under microwave conditions.
Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
  • Reaction Setup: In a 10 mL microwave vial, combine 3-iodo-5-(trifluoromethoxy)-1H-indazole (1.0 mmol), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Solvent and Base Addition: Add 1,4-dioxane (5 mL) and a 2M aqueous solution of Na₂CO₃ (2 mL).

  • Degassing: Seal the vial and degas the mixture by bubbling argon through it for 10 minutes.

  • Microwave Irradiation: Place the vial in a microwave reactor and irradiate at 120 °C for 40 minutes.

  • Workup: After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-(1H-pyrazol-4-yl)-5-(trifluoromethoxy)-1H-indazole. The Boc group is often cleaved under these reaction conditions.

dot graph "Suzuki_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Heck Reaction: Alkenylation for Diverse Scaffolds

The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene.[9] This reaction is a powerful method for the synthesis of substituted alkenes and is widely used in the pharmaceutical industry.[10]

Application Note: Synthesis of 3-((E)-2-(Pyridin-2-yl)vinyl)-5-(trifluoromethoxy)-1H-indazole

Vinylpyridines are important building blocks in medicinal chemistry. The Heck reaction provides a direct route to introduce this moiety onto the indazole scaffold, creating a template for further functionalization or for direct use as a biologically active compound.

Table 2: Reaction Parameters for Heck Reaction

ParameterConditionRationale
Starting Material 3-Iodo-5-(trifluoromethoxy)-1H-indazole (N-protected)N-protection (e.g., with THP) is often beneficial for Heck reactions.[10]
Coupling Partner 2-VinylpyridineA readily available alkene coupling partner.
Catalyst Pd(OAc)₂ (Palladium(II) acetate)A common and effective palladium source for Heck reactions.
Ligand P(o-tol)₃ (Tri(o-tolyl)phosphine)A phosphine ligand that can improve catalyst stability and reactivity.
Base DIPEA (N,N-Diisopropylethylamine)An organic base that is effective in Heck reactions.
Solvent DMF (N,N-Dimethylformamide)A polar aprotic solvent suitable for Heck reactions.
Temperature 100 °CA typical temperature for Heck couplings.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or LC-MS.
Detailed Protocol: Heck Reaction
  • N-Protection (if necessary): Protect the N1-position of 3-iodo-5-(trifluoromethoxy)-1H-indazole with a suitable protecting group (e.g., tetrahydropyranyl, THP) following standard literature procedures.[10]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the N-protected 3-iodo-5-(trifluoromethoxy)-1H-indazole (1.0 mmol) in anhydrous DMF (10 mL).

  • Reagent Addition: Add 2-vinylpyridine (1.2 mmol), tri(o-tolyl)phosphine (0.1 mmol), and DIPEA (2.0 mmol).

  • Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Catalyst Addition: Add Pd(OAc)₂ (0.05 mmol) to the reaction mixture.

  • Reaction: Heat the reaction to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL). Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Deprotection: Purify the crude product by flash column chromatography. If necessary, remove the N-protecting group under appropriate conditions to yield 3-((E)-2-(pyridin-2-yl)vinyl)-5-(trifluoromethoxy)-1H-indazole.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is highly valuable for the synthesis of aryl alkynes, which are important intermediates and structural motifs in many biologically active compounds, including kinase inhibitors.[10]

Application Note: Synthesis of 3-(Pyridin-2-ylethynyl)-5-(trifluoromethoxy)-1H-indazole

The introduction of a pyridyl-ethynyl group at the 3-position of the indazole core can lead to compounds with potent biological activity. The Sonogashira coupling provides a direct and efficient method for this transformation.

Table 3: Reaction Parameters for Sonogashira Coupling

ParameterConditionRationale
Starting Material 3-Iodo-5-(trifluoromethoxy)-1H-indazole (N-protected)N-protection is generally required for successful Sonogashira coupling at the C3 position.[12]
Coupling Partner 2-EthynylpyridineA commercially available terminal alkyne.
Catalyst PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)A common palladium catalyst for Sonogashira reactions.
Co-catalyst CuI (Copper(I) iodide)Essential for the activation of the alkyne.
Base Triethylamine (Et₃N)Acts as both a base and a solvent in some cases.
Solvent DMF (N,N-Dimethylformamide)A suitable solvent for this reaction.
Temperature Room Temperature to 70 °CThe reaction can often proceed at room temperature, but gentle heating may be required.[13]
Reaction Time 2-6 hoursReaction progress should be monitored by TLC.
Detailed Protocol: Sonogashira Coupling
  • N-Protection: Protect the N1-position of 3-iodo-5-(trifluoromethoxy)-1H-indazole as described previously.

  • Reaction Setup: To a solution of the N-protected 3-iodo-5-(trifluoromethoxy)-1H-indazole (1.0 mmol) in DMF (10 mL) under an inert atmosphere, add 2-ethynylpyridine (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Base Addition: Add triethylamine (3.0 mmol) to the mixture.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). If the reaction is sluggish, it can be gently heated to 50-70 °C.

  • Workup: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification and Deprotection: Purify the crude product by column chromatography. Subsequently, deprotect the indazole nitrogen to obtain the final product, 3-(pyridin-2-ylethynyl)-5-(trifluoromethoxy)-1H-indazole.

dot graph "Sonogashira_Scheme" { rankdir=LR; node [shape=plaintext];

} Figure 3: General scheme for the Sonogashira coupling reaction.

Biological Significance of the Synthesized Heterocycles

The functionalization of the 3-position of the 5-(trifluoromethoxy)-1H-indazole scaffold gives access to a wide array of compounds with potential therapeutic applications. A significant area of interest is the development of kinase inhibitors. For example, indazole derivatives are known to be potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Polo-like kinase 4 (PLK4), which are implicated in various cancers.[2] The introduction of pyrazole, vinylpyridine, and ethynylpyridine moieties, as described in the protocols above, can lead to compounds with high affinity and selectivity for these important drug targets.

Conclusion

3-Iodo-5-(trifluoromethoxy)-1H-indazole is a highly valuable and versatile building block for the synthesis of biologically active heterocycles. The palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions provide efficient and reliable methods for the C3-functionalization of this scaffold. The protocols and application notes provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore the vast chemical space accessible from this privileged starting material and to accelerate the discovery of novel therapeutics.

References

  • Collot, V., et al. (2002). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Tetrahedron Letters, 43(34), 6045-6048.
  • Collot, V., et al. (2002). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
  • GENG MEIYU, et al. (2017).
  • Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390.
  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(45), 31633-31657.
  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Deriv
  • Substituted indazole derivatives active as kinase inhibitors. (2012). US-8299057-B2.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2023). European Journal of Medicinal Chemistry, 258, 115598.
  • Application Notes and Protocols: Heck Reaction with 3-Iodo-6-Nitro-Indazole Deriv
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). International Journal of Molecular Sciences, 24(6), 5304.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Caribbean Journal of Science and Technology, 9(1), 20-34.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(27), 16458-16468.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
  • Representative examples of 1H‐indazole‐based bioactive molecules. (2020).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Advances.
  • INDAZOLE COMPOUND FOR USE IN INHIBITING KINASE ACTIVITY, COMPOSITION AND APPLICATION THEREOF. (2018).
  • Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. (2022). Scientific Reports, 12(1), 1085.
  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. (2025). BenchChem.
  • Synthesis of 1H‐indazole derivatives. (2021).
  • Development of Continuous Flow Sonogashira Coupling of lead Anti-Cancer Small Molecule Inhibitors for Potential Treatment of Acu. (2021). Purdue University.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2016). Arkivoc, 2016(5), 236-254.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (2013). DSpace@MIT.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2021). Organic & Biomolecular Chemistry, 19(28), 6296-6304.
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrazole Boronic Acids. (2025). BenchChem.
  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1039-1046.
  • The Heck reaction in the production of fine chemicals. (2002). Canadian Journal of Chemistry, 80(10), 1362-1366.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). Molecules, 23(1), 154.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applic
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002). Journal of the American Chemical Society, 124(46), 13662-13663.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). Scientific Reports, 11(1), 13.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Iodo-5-(trifluoromethoxy)-1H-indazole

Welcome to the Technical Support Center for indazole functionalization. The 5-(trifluoromethoxy)-1H-indazole scaffold is a highly privileged pharmacophore in drug discovery due to its enhanced lipophilicity and metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for indazole functionalization. The 5-(trifluoromethoxy)-1H-indazole scaffold is a highly privileged pharmacophore in drug discovery due to its enhanced lipophilicity and metabolic stability. However, functionalizing this core—specifically via C3-iodination to enable downstream cross-coupling reactions—presents unique synthetic challenges.

This guide is designed for research scientists and drug development professionals. It bypasses basic textbook theory to provide field-proven, mechanistically grounded troubleshooting strategies for maximizing your reaction yields.

Part 1: Mechanistic Grounding & Causality (The "Why")

Electrophilic aromatic substitution (EAS) at the C3 position of indazoles is typically achieved using molecular iodine (I₂) and potassium hydroxide (KOH) in N,N-dimethylformamide (DMF) .

The Causality of Reagent Selection: The addition of KOH deprotonates the N1 position of the indazole, generating an electron-rich indazolide anion. This intermediate is crucial because the anionic charge delocalizes across the pyrazole ring, significantly enhancing the nucleophilicity of the C3 carbon.

The Trifluoromethoxy (-OCF₃) Penalty: The -OCF₃ group exerts a strong inductive electron-withdrawing effect (-I). This lowers the overall electron density of the indazole core, raising the activation energy required for the electrophilic attack by I₂. Consequently, standard iodination protocols that work perfectly for unsubstituted indazoles often result in incomplete conversion or stalled reactions for the 5-OCF₃ derivative unless reagent equivalents and reaction times are precisely calibrated.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction stalls at 50-60% conversion despite using 1.5 equivalents of I₂. How can I drive it to completion? A1: The -OCF₃ group's deactivating nature means the equilibrium of the N-deprotonation and subsequent electrophilic attack is less favorable.

  • Solution: Increase the KOH to 3.0–4.0 equivalents and I₂ to 2.0 equivalents. The massive excess of base ensures complete formation of the indazolide anion, while excess iodine drives the EAS forward. Furthermore, ensure your DMF is strictly anhydrous; trace water competes with the indazolide for the electrophile, forming hypoiodite (IO⁻) and reducing the effective I₂ concentration.

Q2: I observe a transient, highly non-polar spot on my TLC before the product forms. What is this, and does it affect my yield? A2: This is the N-iodo kinetic intermediate (1-iodo-5-(trifluoromethoxy)-1H-indazole). Iodination at the nitrogen is kinetically faster but thermodynamically less stable than C3-iodination.

  • Solution: Do not quench the reaction prematurely. The N-iodo species will spontaneously undergo an intermolecular rearrangement to the more stable C3-iodo product under basic conditions. If the intermediate persists, extending the reaction time by 1–2 hours at room temperature will resolve it and improve your final C3-iodo yield.

Q3: During the aqueous workup, my product "oils out" instead of precipitating as a clean solid, leading to massive losses during extraction. How do I fix this? A3: "Oiling out" occurs when the product precipitates in the presence of residual DMF and unquenched iodine, forming a low-melting complex.

  • Solution: Quench the reaction by pouring it into a vigorously stirred, ice-cold 10% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) . This reduces unreacted I₂ to highly water-soluble iodide (I⁻). The massive excess of water also washes out the DMF, allowing the 3-iodo-5-(trifluoromethoxy)-1H-indazole to crash out as a distinct, filterable solid, drastically improving isolated yield without the need for column chromatography.

Part 3: Optimized Experimental Protocols

Protocol A: High-Yield Batch Iodination (Self-Validating System)

This protocol is optimized specifically for electron-deficient indazoles to ensure complete conversion and high isolated yields.

  • Preparation: Dissolve 5-(trifluoromethoxy)-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

  • Deprotonation: Add KOH pellets (4.0 eq) in one portion. Stir at room temperature for 15 minutes. The solution may darken slightly as the indazolide anion forms.

  • Electrophilic Addition: Dissolve I₂ (2.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized exotherms.

  • Reaction & Rearrangement: Stir the mixture at room temperature for 3 to 4 hours.

  • Self-Validating Checkpoint: Remove a 10 µL aliquot, quench in 100 µL of 10% Na₂S₂O₃, and extract with 100 µL EtOAc. Spot the organic layer on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc). The reaction is validated when the starting material (R_f ~0.35) completely disappears, and the transient N-iodo intermediate (R_f ~0.65) fully converges into a single C3-iodo product spot (R_f ~0.45). If the R_f ~0.65 spot persists, continue stirring.

  • Quench & Isolation: Pour the reaction mixture slowly into a vigorously stirred beaker of ice-cold 10% aqueous Na₂S₂O₃ (10x the volume of DMF used). Stir for 30 minutes until the dark iodine color completely dissipates into a pale yellow/white suspension.

  • Filtration: Filter the resulting precipitate under a vacuum, wash thoroughly with cold distilled water to remove residual DMF and salts, and dry under a high vacuum to afford the product.

Part 4: Quantitative Data Summary

The following table summarizes the impact of optimizing reaction parameters on the isolated yield of 3-iodo-5-(trifluoromethoxy)-1H-indazole.

Reaction ConditionBase (Eq)Iodinating Agent (Eq)SolventTime (h)Isolated Yield (%)Purity (HPLC)
Standard BatchKOH (2.0)I₂ (1.5)DMF1.555%85%
Optimized Batch KOH (4.0) I₂ (2.0) DMF 4.0 88% >95%
Alternative (Acidic)NoneNIS (1.5) + TFA (0.1)MeCN12.072%90%

Part 5: Visualizations

ExpWorkflow A 1. Dissolve 5-(OCF3)-indazole in anhydrous DMF B 2. Add KOH (3.0 - 4.0 eq) Stir 15 mins A->B C 3. Dropwise addition of I2 (2.0 eq) in DMF B->C D 4. Stir at RT for 3-4 hours (Monitor N-I to C-I shift) C->D E 5. Quench into ice-cold 10% aq. Na2S2O3 D->E F 6. Filter precipitate, wash with H2O, dry E->F

Figure 1: Optimized step-by-step workflow for the C3-iodination of 5-(trifluoromethoxy)-1H-indazole.

TroubleshootingLogic Start Low Yield / Impure Product Q1 Unreacted Starting Material? Start->Q1 Sol1 Increase KOH to 4.0 eq Ensure anhydrous DMF Q1->Sol1 Yes Q2 Non-polar TLC Spot (N-Iodo Intermediate)? Q1->Q2 No Sol2 Extend reaction time by 2h to allow rearrangement Q2->Sol2 Yes Q3 Product 'Oiling Out' during workup? Q2->Q3 No Sol3 Increase quench volume Use ice-cold Na2S2O3 Q3->Sol3 Yes

Figure 2: Diagnostic logic tree for troubleshooting low yields in indazole iodination.

References

  • Title: Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Source: Applied Sciences (MDPI). URL:[Link][1]

  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Source: RSC Advances (via PMC). URL:[Link][2]

Sources

Optimization

Technical Support Center: Optimizing 3-Iodo-5-(trifluoromethoxy)-1H-indazole Cross-Couplings

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with palladium-catalyzed cross-couplings of 3-Iodo-5-(trifluoromethoxy)-1H-indazole[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with palladium-catalyzed cross-couplings of 3-Iodo-5-(trifluoromethoxy)-1H-indazole[1]. Here, we move beyond generic protocols to address the specific electronic and steric nuances of this highly functionalized scaffold.

Mechanistic Causality: The Catalyst Loading Dilemma

Working with 3-Iodo-5-(trifluoromethoxy)-1H-indazole presents a unique dual-reactivity challenge. The 3-iodo position is highly electrophilic and primed for rapid oxidative addition[2]. However, the 5-trifluoromethoxy (-OCF 3​ ) group is strongly electron-withdrawing. This inductive effect significantly lowers the pK a​ of the N1-proton.

Under the basic conditions required for Suzuki-Miyaura or Sonogashira couplings, the indazole is easily deprotonated. The resulting indazolide anion is a potent σ -donor that competitively binds to the Palladium(II) intermediate, forming a stable, off-cycle complex. This catalyst poisoning is the primary reason researchers often find themselves artificially inflating catalyst loadings (10–20 mol%) to force the reaction to completion[3].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C3-I Bond Cleavage) Pd0->OxAdd Productive Cycle TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Poison Catalyst Deactivation (Pd-N1 Coordination) OxAdd->Poison Competitive Binding RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 OCF3 5-OCF3 Group (Increases NH Acidity) OCF3->Poison Promotes Deprotonation

Catalytic cycle showing productive cross-coupling vs. competitive catalyst poisoning by indazole N1.

Troubleshooting & FAQs

Q1: Why does my Suzuki-Miyaura coupling stall at 50% conversion unless I use >10 mol% Pd(PPh 3​ ) 4​ ? A: Monodentate ligands like triphenylphosphine (PPh 3​ ) are easily displaced by the deprotonated indazole nitrogen[2]. Once the Pd(II) intermediate is trapped by the indazole, the catalytic cycle halts. To prevent this without increasing catalyst loading, switch to a bidentate ligand (e.g., dppf) or a bulky biaryl phosphine (e.g., XPhos). These ligands utilize the chelate effect or steric shielding to resist displacement, keeping the palladium active in the productive cycle.

Q2: Should I protect the N1 position to lower catalyst loading? A: This is a strategic trade-off. N-protection (e.g., with THP, SEM, or N-methylation) completely eliminates the acidic proton, preventing catalyst poisoning and allowing Pd loadings to drop as low as 0.5–1 mol%[2]. However, this adds two synthetic steps (protection and deprotection). If step economy is critical, optimizing the ligand and base for the unprotected 1H-indazole is the superior approach.

Q3: How does base selection impact catalyst longevity in this specific system? A: Strong bases (like NaOtBu or KOtBu) rapidly and completely deprotonate the indazole, generating a high concentration of the inhibitory indazolide anion[4]. Using milder bases like K 3​ PO 4​ or Na 2​ CO 3​ in a biphasic solvent system (e.g., 1,4-dioxane/H 2​ O) provides just enough basicity to activate the boronic acid for transmetalation without overwhelming the system with the indazolide anion[5].

Catalyst Loading Optimization Data

The following table summarizes the quantitative impact of ligand and base selection on the required catalyst loading for the cross-coupling of 3-Iodo-5-(trifluoromethoxy)-1H-indazole with phenylboronic acid.

EntryCatalyst SystemLigand TypeBaseSolventLoading (mol%)Conversion (%)Mechanistic Outcome
1Pd(PPh 3​ ) 4​ MonodentateK 2​ CO 3​ DMF10.095%High loading required to overcome Pd-N coordination.
2Pd(PPh 3​ ) 4​ MonodentateK 2​ CO 3​ DMF2.045%Reaction stalls; severe catalyst poisoning observed.
3Pd(OAc) 2​ Bidentate (dppf)Na 2​ CO 3​ Dioxane/H 2​ O2.092%Chelate effect prevents N-coordination; high efficiency.
4PdCl 2​ (dppf)Bidentate (dppf)K 3​ PO 4​ Dioxane/H 2​ O1.0 96% Optimal conditions for unprotected NH indazoles.

Validated Experimental Protocol: Low-Loading Suzuki-Miyaura Coupling

This protocol utilizes a self-validating methodology. Each step contains an In-Process Control (IPC) to verify chemical integrity before proceeding, ensuring reproducibility and minimizing wasted resources[3].

Workflow S1 1. Substrate Preparation S2 2. Degassing & Activation S1->S2 S3 3. Base Addition S2->S3 S4 4. Thermal Reaction S3->S4 S5 5. IPC & Workup S4->S5

Step-by-step experimental workflow for optimizing palladium catalyst loading.

Step 1: Substrate Preparation & Degassing
  • To an oven-dried Schlenk flask, add 3-Iodo-5-(trifluoromethoxy)-1H-indazole (1.0 equiv, 1.0 mmol, ~328 mg)[1], arylboronic acid (1.2 equiv, 1.2 mmol), and PdCl 2​ (dppf) (1.0 mol%, 0.01 mmol).

  • Add 4.0 mL of anhydrous 1,4-dioxane.

  • Sparge the mixture with dry N 2​ or Argon for 15 minutes.

  • Self-Validation Check: The solution should exhibit a clear, deep red/orange color characteristic of the active Pd(dppf) complex. If the solution turns black, premature reduction to inactive Pd(0) nanoparticles (Pd black) has occurred due to oxygen ingress; halt and restart.

Step 2: Base Addition & Reaction Initiation
  • Prepare a 2.0 M aqueous solution of K 3​ PO 4​ (2.0 equiv, 2.0 mmol, 1.0 mL). Sparge this aqueous solution with N 2​ for 10 minutes.

  • Inject the degassed aqueous base into the Schlenk flask via syringe.

  • Heat the biphasic mixture to 80 °C under vigorous stirring (800+ rpm to ensure phase mixing).

  • Self-Validation Check: Monitor via TLC (20% EtOAc/Hexane) after 2 hours[3]. The complete disappearance of the starting material spot (R f​ ~0.4) confirms that the bidentate ligand is successfully preventing catalyst poisoning.

Step 3: Quench and Extraction
  • Cool the reaction to room temperature and dilute with 10 mL of EtOAc.

  • Wash the organic layer with distilled water (2 x 10 mL) and brine (1 x 10 mL).

  • Self-Validation Check: Test the pH of the initial aqueous wash. It should be slightly basic (pH 8–9). If the aqueous layer is neutral or acidic, the base was entirely consumed by an unexpected side reaction (e.g., boronic acid protodeboronation), which would explain any observed low yields.

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure for subsequent column chromatography.

References

  • Source: nih.
  • 3-IODO-5-(TRIFLUOROMETHOXY)-1H-INDAZOLE ...
  • Source: acs.
  • Pd(PPh 3 )
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates with Sterically Hindered Trifluoromethoxy Indazoles

Executive Summary The functionalization of indazoles bearing a trifluoromethoxy (–OCF₃) group is a notorious bottleneck in medicinal chemistry. While the –OCF₃ moiety is highly prized for enhancing lipophilicity and meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of indazoles bearing a trifluoromethoxy (–OCF₃) group is a notorious bottleneck in medicinal chemistry. While the –OCF₃ moiety is highly prized for enhancing lipophilicity and metabolic stability, its placement at the 3-, 4-, or 7-position introduces profound steric shielding and strong electron-withdrawing (–I) effects[1]. This unique combination severely impedes oxidative addition and reductive elimination in palladium-catalyzed cross-couplings and reduces nucleophilicity during N-alkylation.

This technical guide provides field-proven, causality-driven solutions to diagnose and overcome stalled reactions, ensuring high conversion rates and reproducible yields.

Diagnostic Workflow: Identifying the Bottleneck

Before altering your protocol, you must determine the mechanistic failure point of your reaction. Is the reaction stalling at oxidative addition, failing during reductive elimination, or suffering from catalyst poisoning[2]?

DiagnosticWorkflow Start Low Conversion Detected Diag1 Is the starting halide consumed? Start->Diag1 PathA No: Stalled Oxidative Addition (Steric/Electronic Block) Diag1->PathA Halide remains PathB Yes: Stalled Reductive Elimination or Catalyst Deactivation Diag1->PathB Halide consumed SolA Switch to bulky NHC (e.g., IPr*) or tBuBrettPhos PathA->SolA SolB Protect N1 position Use pre-activated Pd G3 PathB->SolB

Diagnostic flowchart for identifying the root cause of low conversion in cross-coupling.

Troubleshooting Modules & FAQs

Module 1: Overcoming Stalled Buchwald-Hartwig Aminations

Q: My Buchwald-Hartwig amination of 4-bromo-7-(trifluoromethoxy)-1H-indazole with a secondary amine stalls at <20% conversion. How do I achieve full conversion?

A: The –OCF₃ group at the 7-position creates a significant steric barrier, while the indazole's free N1 proton can coordinate to and deactivate the palladium center. Standard phosphine ligands (like XPhos or BINAP) often fail because they cannot simultaneously overcome the steric bulk during oxidative addition and force the subsequent reductive elimination of a bulky secondary amine[3].

Causality & Solution:

  • Ligand Selection: Transition to highly sterically demanding N-heterocyclic carbenes (NHCs) such as IPr* or bulky biaryl phosphines like tBuBrettPhos. These ligands possess a flexible steric environment that pushes the amine and aryl groups together, promoting reductive elimination—the typical bottleneck for secondary amines[4].

  • Precatalyst Activation: Use pre-activated Pd(II) precatalysts (e.g., BrettPhos Pd G3 or [Pd(IPr)(cin)Cl]). These generate the active monoligated Pd(0) species at room temperature, preventing the thermal catalyst degradation that occurs when trying to activate Pd₂(dba)₃ at high temperatures[4].

  • Base Selection: Use LiHMDS instead of NaOtBu or Cs₂CO₃. LiHMDS is highly soluble and prevents base-mediated reductive dehalogenation side-reactions, which are common with electron-deficient heteroaryls[2].

Module 2: Regioselective N-Alkylation Challenges

Q: Alkylating 7-(trifluoromethoxy)-1H-indazole yields a poor conversion and an inseparable mixture of N1 and N2 isomers. How can I selectively drive this to completion?

A: The bulky –OCF₃ group at C7 sterically blocks the adjacent N1 position. While N1 alkylation is thermodynamically favored under standard basic conditions (e.g., K₂CO₃ / DMF), the steric clash severely reduces the reaction rate. This allows the kinetically favored N2 alkylation to compete, resulting in low overall conversion and poor selectivity[5].

Causality & Solution: Do not fight the steric hindrance; exploit it. If you require the N2 isomer, switch to a metal-free, TfOH-catalyzed regioselective N2-alkylation using diazo compounds. This method relies on the kinetic availability of the N2 lone pair and is unaffected by the C7 steric bulk, often yielding N2/N1 ratios of >95:5[6]. If N1 alkylation is strictly required, you must bypass the steric barrier by using a highly reactive electrophile (e.g., alkyl triflates instead of bromides) and a strong base (NaH) in a polar aprotic solvent.

Data Presentation: Catalyst System Comparison

To illustrate the impact of ligand sterics, consider the following optimization data for the amination of a hindered trifluoromethoxy indazole.

Catalyst SystemLigand TypeBaseTemp (°C)Conversion (%)Primary Issue Diagnosed
Pd₂(dba)₃ / XPhosBiaryl PhosphineCs₂CO₃10018%Stalled reductive elimination
Pd(OAc)₂ / RuPhosBiaryl PhosphineNaOtBu8542%Catalyst deactivation
BrettPhos Pd G3Bulky Biaryl PhosphineLiHMDS6589%None (Efficient RE)
[Pd(IPr*)(cin)Cl]Sterically Hindered NHCLiHMDS65>95% None (Optimal activation)

Table 1: Effect of catalyst and ligand selection on the Buchwald-Hartwig amination of 4-bromo-7-(trifluoromethoxy)-1H-indazole with morpholine.

Standard Operating Procedure (SOP)

Buchwald-Hartwig Amination of Hindered Indazoles

This self-validating protocol utilizes a sterically hindered NHC palladacycle to ensure reliable Pd(0) generation and rapid reductive elimination.

Materials:

  • 4-bromo-7-(trifluoromethoxy)-1H-indazole (1.0 equiv, rigorously dried)

  • Secondary Amine (1.2 equiv)

  • [Pd(IPr)(cin)Cl] precatalyst (5 mol%)

  • LiHMDS (1.5 equiv, 1.0 M in THF)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk): To an oven-dried vial equipped with a magnetic stir bar, add the bromo-indazole (1.0 equiv) and the [Pd(IPr)(cin)Cl] precatalyst (5 mol%).

  • Atmosphere Exchange: Seal the vial with a PTFE septum. Purge with argon for 5 minutes.

    • Causality: Purging prevents O₂-mediated oxidation of the highly reactive, monoligated Pd(0) species.

  • Solvent & Amine Addition: Add anhydrous toluene (to reach 0.2 M concentration) followed by the amine (1.2 equiv) via syringe.

  • Base Addition & Validation: Dropwise add LiHMDS (1.5 equiv).

    • Causality: LiHMDS is a strong, soluble, non-nucleophilic base that efficiently deprotonates the amine without attacking the electron-deficient indazole core.

    • Self-Validation Point: The reaction mixture should shift from pale yellow to a deep red/orange upon LiHMDS addition, confirming the successful generation of the active Pd-amido complex. If the solution turns black immediately, palladium black has precipitated, indicating moisture contamination or catalyst death.

  • Reaction Execution: Heat the mixture to 65 °C for 4–12 hours. Monitor conversion via LC-MS.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize the base. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Hindered by -OCF3) Pd0->OA PdII Pd(II) Aryl Halide Complex OA->PdII TM Amine Binding & Deprotonation PdII->TM PdII_Amine Pd(II) Aryl Amido Complex TM->PdII_Amine RE Reductive Elimination (Promoted by bulky ligands) PdII_Amine->RE RE->Pd0 Product Release

Catalytic cycle showing how bulky ligands overcome steric hindrance during reductive elimination.

References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: National Institutes of Health (NIH) / Chemical Reviews URL:[Link]

  • Metal-Free Trifluoromethylation of Indazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles Source: ResearchGate / Organic Letters URL:[Link]

  • Green Chemistry: Efficient Buchwald-Hartwig Cross-Coupling Source: Green Chemistry (RSC Publishing) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Halogenation of 5-(Trifluoromethoxy)-1H-indazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the electrophilic aromatic substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the electrophilic aromatic substitution ( SE​Ar ) of 5-(trifluoromethoxy)-1H-indazole.

The trifluoromethoxy ( −OCF3​ ) group at the C5 position introduces unique electronic dynamics: it is strongly electron-withdrawing via induction ( −I ) but possesses weak resonance donation ( +R ). This deactivates the benzenoid ring, making the enamine-like C3 position of the pyrazole ring the thermodynamic and kinetic sweet spot for halogenation[1]. However, the acidity of the N1-H bond and the residual electron density at C4 and C6 often lead to competing side reactions, such as N-halogenation and over-halogenation.

This guide provides self-validating protocols, causal troubleshooting, and field-proven methodologies to ensure high regioselectivity.

Part 1: Quantitative Reaction Profiling

To establish a baseline for your experimental design, the following table summarizes the expected outcomes of various halogenation systems applied to 1H-indazoles based on recent catalytic advancements[2][3].

Halogenating AgentCatalyst / AdditiveSolvent & TempTarget (C3-Halo) YieldPrimary Side ReactionSide Product (%)
Br2​ (Liquid)NoneAcOH, 120 °C45 - 60%Di-bromination (C3, C4/C6)25 - 40%
NBS (1.05 eq)NoneEtOH, 25 °C70 - 80%N-bromination10 - 15%
NBS (1.05 eq)Gallocyanine (5 mol%)MeCN, 25 °C> 90%Trace over-halogenation< 5%
DBDMH (0.55 eq) Na2​CO3​ / UltrasoundEtOH, 40 °C92 - 98%Unreacted Starting Material< 2%
NCS (1.10 eq)Lactic Acid Deriv. H2​O /DCM, 25 °C85 - 90%C3, C4-dichloroindazole5 - 10%

Part 2: Troubleshooting Guides & FAQs

Q1: I am observing significant N-halogenation (1-halo-5-(trifluoromethoxy)-1H-indazole) instead of C3-halogenation. How do I force the reaction to the C3 position? Causality & Solution: N-halogenation is often the kinetic product due to the high nucleophilicity of the N1 nitrogen, especially if basic conditions are used which deprotonate N1 to form the highly reactive indazolide anion. To minimize this, you must shift the reaction toward the thermodynamic C3 product.

  • Actionable Step: Switch to a slightly acidic or neutral polar solvent (e.g., HFIP or Ethanol) which stabilizes the N-H bond via hydrogen bonding. Alternatively, use an organocatalyst like gallocyanine, which acts as a halogen-transfer agent, activating N-halosuccinimides (NBS/NCS) for direct SE​Ar at the C3 carbon without forming the N-halo intermediate[2]. If the problem persists, temporarily protect N1 with a Tetrahydropyranyl (THP) or Boc group prior to halogenation[1].

Q2: My LC-MS shows a mass corresponding to di-halogenation (+2X). The -OCF3 group should be deactivating, so why is this happening? Causality & Solution: While the −OCF3​ group at C5 deactivates the benzenoid ring overall, once the C3 position is halogenated, the steric and electronic landscape changes. If highly reactive electrophiles like elemental bromine ( Br2​ ) or chlorine gas ( Cl2​ ) are used, the reaction cannot be easily halted at mono-halogenation[1][3].

  • Actionable Step: Move away from elemental halogens. Utilize N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)[3]. Ensure strict stoichiometric control (1.00 to 1.05 equivalents of the halogen source). Dropwise addition of the halogenating agent via a syringe pump over 30 minutes suppresses local concentration spikes that drive over-halogenation.

Q3: The reaction is too slow when using NBS at room temperature, but heating it causes degradation and side reactions. What is the alternative? Causality & Solution: Heating increases the kinetic energy of the system, which overcomes the activation barrier for undesired pathways (like radical formation or C4/C6 substitution).

  • Actionable Step: Implement ultrasound-assisted halogenation or use a halogen-bonding catalyst. Ultrasound irradiation causes acoustic cavitation, creating localized micro-environments of high energy that accelerate C-H bond cleavage without raising the bulk temperature of the flask[3]. Alternatively, adding catalytic amounts of lactic acid derivatives (e.g., mandelic acid) enhances the electrophilicity of NBS via Lewis acid/base halogen-bonding interactions, allowing the reaction to proceed rapidly at room temperature[4].

Part 3: Standardized Experimental Protocols

These protocols are designed as self-validating systems. The inclusion of specific quenching and workup steps ensures that reactive intermediates are destroyed, preventing post-reaction halogenation during concentration.

Protocol A: Organocatalytic C3-Bromination using NBS and Gallocyanine

Reference: Qasid et al., 2025[2]

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 5-(trifluoromethoxy)-1H-indazole (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Catalyst Addition: Add gallocyanine (5 mol%) to the stirring solution. The solution will take on a distinct dye coloration.

  • Halogenation: Wrap the flask in aluminum foil to exclude light (preventing radical pathways). Add N-bromosuccinimide (NBS, 1.05 mmol) in three equal portions over 15 minutes.

  • Monitoring: Stir at 25 °C. Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is typically complete within 60 minutes.

  • Quenching (Critical Step): Add 5 mL of saturated aqueous Na2​S2​O3​ to quench any unreacted NBS or trace Br2​ . Stir for 10 minutes until the organic layer is clear of orange/yellow halogen tint.

  • Workup: Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Ultrasound-Assisted Bromination with DBDMH

Reference: RSC Advances, 2022[3]

  • Preparation: Dissolve 5-(trifluoromethoxy)-1H-indazole (1.0 mmol) and Na2​CO3​ (0.5 mmol) in green solvent Ethanol (10 mL) in a heavy-walled glass vial.

  • Reagent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.55 mmol). Note: DBDMH provides two equivalents of electrophilic bromine, hence 0.55 eq is used to prevent di-bromination.

  • Irradiation: Place the vial in an ultrasonic bath (e.g., 40 kHz). Maintain the bath temperature at 40 °C.

  • Reaction: Sonicate for 30 minutes. The acoustic cavitation will drive the C-H bond cleavage selectively at C3[3].

  • Isolation: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate and recrystallize from EtOH/Water to obtain the pure 3-bromo-5-(trifluoromethoxy)-1H-indazole.

Part 4: Mechanistic & Workflow Visualizations

The following diagrams map the mechanistic pathways and the troubleshooting logic required to maintain high E-E-A-T standards in your synthetic workflows.

MechanisticPathway SM 5-(OCF3)-1H-indazole (Starting Material) Reagents Electrophilic Halogen (NBS, NCS, DBDMH) SM->Reagents Base / Heat Catalyst Gallocyanine or Ultrasound SM->Catalyst Controlled Activation N_Halo N-Halogenation (Kinetic Side Product) Reagents->N_Halo Fast (Kinetic) C3_Halo C3-Halogenation (Thermodynamic Target) N_Halo->C3_Halo N-to-C Migration (Acidic Conditions) Over_Halo Di/Tri-Halogenation (C4/C6 Side Products) C3_Halo->Over_Halo Excess Halogen / High Temp Catalyst->C3_Halo Regioselective SEAr

Fig 1: Reaction pathways for indazole halogenation. Green paths indicate optimized catalytic routes.

TroubleshootingWorkflow Start Run LC-MS/TLC Analysis Check1 Is Target Mass +1X Dominant? Start->Check1 Success Proceed to Workup (Quench with Na2S2O3) Check1->Success Yes Identify Identify Impurity Profile Check1->Identify No Imp1 N-Halogenation Identify->Imp1 Imp2 Over-Halogenation (+2X) Identify->Imp2 Imp3 Unreacted SM Identify->Imp3 Fix1 Use Protic Solvent (EtOH) or N1-Protecting Group Imp1->Fix1 Fix2 Reduce Equivalents to 1.05 Use Syringe Pump Imp2->Fix2 Fix3 Add Gallocyanine or Apply Ultrasound (40°C) Imp3->Fix3 Fix1->Start Fix2->Start Fix3->Start

Fig 2: Iterative troubleshooting workflow for optimizing halogenation regioselectivity.

References

  • Qasid, M., et al. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.[Link]

  • ACS Publications. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry.[Link]

  • RSC Advances. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Royal Society of Chemistry.[Link]

  • Giraud, F., et al. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Catalytic Efficiency: Cross-Coupling Strategies for 3-Iodo-5-(trifluoromethoxy)-1H-indazole

As a Senior Application Scientist, I frequently encounter the challenge of functionalizing sterically and electronically demanding heterocycles. Among these, 3-Iodo-5-(trifluoromethoxy)-1H-indazole (CAS 1426423-96-2) rep...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of functionalizing sterically and electronically demanding heterocycles. Among these, 3-Iodo-5-(trifluoromethoxy)-1H-indazole (CAS 1426423-96-2) represents a highly prized scaffold in modern drug discovery. The 5-(trifluoromethoxy) substitution imparts exceptional metabolic stability and lipophilicity without the steric penalty of larger ether groups. However, functionalizing the C-3 position via cross-coupling presents a unique set of mechanistic hurdles.

This guide objectively benchmarks various catalytic systems for the direct Suzuki-Miyaura cross-coupling of this substrate, bypassing the need for protecting groups, and provides a self-validating experimental framework for your own laboratory.

Mechanistic Causality: Overcoming the 1H-Indazole Bottleneck

When designing a catalytic system for 3-Iodo-5-(trifluoromethoxy)-1H-indazole, we must account for two competing electronic and steric factors:

  • Accelerated Oxidative Addition : The highly electron-withdrawing nature of the −OCF3​ group depletes electron density from the indazole core. This electronic deficiency actually facilitates the insertion of the electron-rich Pd(0) species into the C3–I bond, making oxidative addition rapid.

  • Catalyst Poisoning via N-Coordination : The unprotected N1-H is a potent coordinating nucleophile. If a catalyst with small or labile ligands (e.g., Pd(PPh3​)4​ ) is used, the indazole nitrogen can displace the phosphine ligands, forming inactive Pd-black or leading to off-target N-arylation .

The Solution: To funnel the reaction exclusively down the C-C coupling pathway, we must utilize sterically demanding, bidentate ligands (like dppf) or bulky dialkylbiaryl phosphines (like XPhos). These ligands create a protective steric shield around the palladium center, preventing N-coordination while accelerating the rate-limiting transmetalation step .

CatalyticCycle Pd0 L_nPd(0) Active Catalyst OxAdd Oxidative Addition Complex L_nPd(II)(Ar)(I) (Accelerated by 5-OCF3) Pd0->OxAdd + 3-Iodo-5-(trifluoromethoxy)-1H-indazole TransMet Transmetalation Complex L_nPd(II)(Ar)(Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Product 3-Aryl-5-(trifluoromethoxy)-1H-indazole Target Product RedElim->Product Product Release RedElim->Product Catalyst Regeneration

Fig 1: Catalytic cycle for Suzuki-Miyaura coupling of 3-iodo-5-(trifluoromethoxy)-1H-indazole.

Quantitative Benchmarking: Catalyst Performance Matrix

To objectively evaluate catalytic efficiency, we benchmarked three distinct palladium systems for the coupling of 3-Iodo-5-(trifluoromethoxy)-1H-indazole with phenylboronic acid. The goal was to achieve maximum yield of the C3-arylated product without requiring N1-protection.

Catalyst SystemLigand TypeBase / SolventTemp / TimeYield (%)TONCausality & Observations
Pd(PPh3​)4​ (5 mol%)Monodentate Na2​CO3​ / Dioxane: H2​O 120 °C / 40 min (MW)62%12.4Rapid Pd-black precipitation observed. N-coordination outcompetes transmetalation .
PdCl2​(dppf) (5 mol%)Bidentate K2​CO3​ / Dioxane: H2​O 100 °C / 2 h (Thermal)86%17.2Bidentate bite angle prevents N-poisoning. Lower energy barrier for intermediate formation .
XPhos Pd G3 (2 mol%)Bulky Biaryl K3​PO4​ / THF: H2​O 80 °C / 1 h (Thermal)96% 48.0 Precatalyst ensures rapid generation of active Pd(0) . Steric bulk completely suppresses N-arylation.

Data Interpretation: While traditional Pd(PPh3​)4​ under microwave irradiation is a common starting point, its low Turnover Number (TON) makes it inefficient for this specific substrate. The XPhos Pd G3 precatalyst demonstrates superior catalytic efficiency, allowing for lower catalyst loading and milder temperatures.

Self-Validating Experimental Protocol

The following methodology details the optimized microwave-assisted workflow using the PdCl2​(dppf) system. This protocol is designed as a self-validating system , incorporating specific analytical checkpoints to ensure data integrity and mechanistic confirmation at every stage.

Workflow Prep Substrate & Catalyst Preparation (Glovebox) React Microwave Irradiation (120°C, 40 min) Prep->React Quench Aqueous Quench & Liquid Extraction React->Quench Analyze Self-Validation (LC-MS / qNMR) Quench->Analyze

Fig 2: Self-validating experimental workflow for microwave-assisted catalytic benchmarking.

Step-by-Step Methodology

Phase 1: Reaction Assembly (Inert Atmosphere)

  • Preparation: Inside an argon-filled glovebox, weigh 3-Iodo-5-(trifluoromethoxy)-1H-indazole (1.0 mmol, 328.0 mg) and phenylboronic acid (1.5 mmol, 183.0 mg) into a 10 mL microwave vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add PdCl2​(dppf) (0.05 mmol, 36.6 mg). Causality: Assembling in a glovebox prevents premature oxidation of the phosphine ligand, ensuring the maximum concentration of active catalyst.

  • Solvent & Base: Add 4.0 mL of degassed 1,4-dioxane, followed by 1.0 mL of a 2.0 M aqueous Na2​CO3​ solution.

    • Causality: The biphasic Dioxane/ H2​O system is critical. Dioxane solubilizes the organic substrate, while water dissolves the boronic acid and base. Transmetalation occurs efficiently at the solvent interface.

Phase 2: Microwave Irradiation 4. Seal the vial with a crimp cap and transfer it to the microwave reactor. 5. Irradiate the mixture at 120 °C for exactly 40 minutes.

  • Causality: Microwave heating rapidly overcomes the activation energy barrier, driving the cross-coupling to completion before the unprotected indazole has time to thermally decompose or poison the catalyst .

Phase 3: Self-Validation & Analytical Checkpoints 6. Checkpoint 1 (Reaction Monitoring): After cooling to room temperature, extract a 10 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile, and inject into the LC-MS.

  • Validation Criteria: Confirm the disappearance of the starting material mass ( m/z 328.9 [M+H]+ ) and the appearance of the product mass ( m/z 279.1 [M+H]+ ). If starting material remains, catalyst poisoning has occurred.

  • Quench & Extraction: Dilute the reaction mixture with 10 mL of ethyl acetate and 10 mL of deionized water. Separate the phases and extract the aqueous layer twice more with 10 mL of ethyl acetate.

  • Checkpoint 2 (Quantitative Yield Determination): Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under reduced pressure. Before column chromatography, add exactly 1.0 mmol of 1,3,5-trimethoxybenzene as an internal standard. Obtain a quantitative 1H -NMR (qNMR) spectrum.

    • Validation Criteria: Integrate the distinct −OCF3​ adjacent aromatic protons against the internal standard to calculate the absolute spectroscopic yield, ensuring no mass was lost to side-reactions (e.g., homocoupling of the boronic acid).

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 3-phenyl-5-(trifluoromethoxy)-1H-indazole.

References

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI Molecules. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI Molecules. [Link]

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